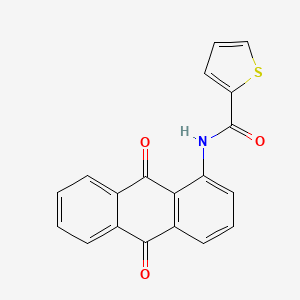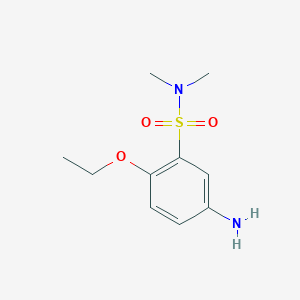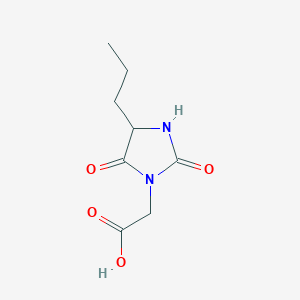![molecular formula C7H5LiN4O2 B2848189 Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2197062-76-1](/img/structure/B2848189.png)
Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The compound features a triazolopyrazine core with a methyl group at the 5-position and a carboxylate group attached to the 3-position, which is further complexed with lithium.
Mechanism of Action
Target of Action
Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a novel compound that has shown promising results in the field of antibacterial and anticancer research . , which play crucial roles in cell growth and angiogenesis in cancer cells.
Mode of Action
It is known that similar triazolo[4,3-a]pyrazine derivatives inhibit the growth of cancer cells by interacting with c-met and vegfr-2 . This interaction likely disrupts the signaling pathways regulated by these kinases, leading to inhibited cell growth .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, the inhibition of c-Met and VEGFR-2 disrupts cell growth and angiogenesis .
Result of Action
The compound has shown promising results in preliminary studies. For instance, some triazolo[4,3-a]pyrazine derivatives exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . In terms of antibacterial activity, some compounds showed moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Biochemical Analysis
Biochemical Properties
Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and proliferation. The compound’s interaction with these enzymes could potentially influence various biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit antiproliferative activities against certain cancer cell lines, including A549, MCF-7, and Hela . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor containing the triazolopyrazine core followed by the introduction of the methyl group at the 5-position. The final step involves the formation of the carboxylate group and its complexation with lithium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including anti-tumor properties. It has been studied for its ability to inhibit certain kinases involved in cancer cell proliferation.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: This compound lacks the methyl group at the 5-position.
5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: This compound is similar but does not contain the lithium complex.
Uniqueness: Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its combination of the triazolopyrazine core, the methyl group, and the lithium complex. This combination imparts specific properties and reactivity that distinguish it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
lithium;5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-2-8-3-5-9-10-6(7(12)13)11(4)5;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRXMYPPCLGET-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=CC2=NN=C(N12)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)


![1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2848114.png)








